N-(2-((1-Carboxyethyl)amino)ethyl)alanine

Coordination chemistry Chelate stability constants Metal sequestration

N-(2-((1-Carboxyethyl)amino)ethyl)alanine (CAS 6951-95-7), systematically named 2,2′-(ethylenediimino)di-propionic acid or ethylenediamine-N,N′-di(2-propionic acid), is a tetradentate aminopolycarboxylate chelating agent with molecular formula C₈H₁₆N₂O₄ and molecular weight 204.22 g·mol⁻¹. Structurally, it features an ethylenediamine backbone bearing two 2-propionate (α-methyl-substituted acetate) side arms, yielding two chiral centers and secondary amino donor groups—distinguishing it from tertiary-amine chelators such as EDTA.

Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
CAS No. 6951-95-7
Cat. No. B12786773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((1-Carboxyethyl)amino)ethyl)alanine
CAS6951-95-7
Molecular FormulaC8H16N2O4
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NCCNC(C)C(=O)O
InChIInChI=1S/C8H16N2O4/c1-5(7(11)12)9-3-4-10-6(2)8(13)14/h5-6,9-10H,3-4H2,1-2H3,(H,11,12)(H,13,14)
InChIKeyYRXHNZVXWCZZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-((1-Carboxyethyl)amino)ethyl)alanine (CAS 6951-95-7): Procurement-Grade Aminopolycarboxylate Chelating Agent Technical Baseline


N-(2-((1-Carboxyethyl)amino)ethyl)alanine (CAS 6951-95-7), systematically named 2,2′-(ethylenediimino)di-propionic acid or ethylenediamine-N,N′-di(2-propionic acid), is a tetradentate aminopolycarboxylate chelating agent with molecular formula C₈H₁₆N₂O₄ and molecular weight 204.22 g·mol⁻¹ . Structurally, it features an ethylenediamine backbone bearing two 2-propionate (α-methyl-substituted acetate) side arms, yielding two chiral centers and secondary amino donor groups—distinguishing it from tertiary-amine chelators such as EDTA [1]. The compound coordinates metal ions through two amine nitrogen atoms and two carboxylate oxygen atoms in an N₂O₂ donor set, forming six-membered chelate rings upon metal binding rather than the five-membered rings characteristic of acetate-arm ligands like EDDA [1]. It is commercially available as the free acid or dihydrochloride salt and has been investigated for both classical chelation and as a chiral building block for metallodrug development [2].

Why N-(2-((1-Carboxyethyl)amino)ethyl)alanine Cannot Be Indiscriminately Substituted by EDTA, EDDA, or EDDS in Chelation-Critical Workflows


Aminopolycarboxylate chelating agents are not functionally interchangeable despite sharing an ethylenediamine scaffold. The target compound differs from EDTA, EDDA, and EDDS in three operationally decisive parameters: (1) chelate ring size—its 2-propionate arms form six-membered rings upon metal coordination versus the five-membered rings of acetate-based chelators, which reduces thermodynamic stability constants by approximately 3–4 log K units across the transition-metal series [1]; (2) nitrogen substitution—the compound bears secondary amino groups rather than tertiary amines, a structural feature that the biodegradation literature identifies as a key determinant of environmental degradability, with secondary-amine ethylenediamine derivatives belonging to the potentially degradable class while their tertiary-amine counterparts (EDTA, DTPA) are biologically highly stable and do not undergo significant biodegradation [2]; and (3) chirality—the compound possesses two stereogenic centers that, in its enantiopure (S,S) form, enable stereospecific coordination chemistry exploited in the development of platinum(IV) and gold(III) anticancer complexes, a property absent from achiral EDTA and EDDS [3]. These differences mean that substituting the target compound with a generic chelator can alter metal selectivity, environmental persistence, or stereochemical outcomes in a given workflow.

N-(2-((1-Carboxyethyl)amino)ethyl)alanine: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Chelate Stability Constants of N-(2-((1-Carboxyethyl)amino)ethyl)alanine vs. EDTA, EDDA, and EDDPDA for First-Row Transition Metals

The target compound (designated EDDP in the Courtney 1953 study) exhibits systematically lower metal-chelate stability constants than the acetate-based analogs EDTA and EDDA. For the representative Cu²⁺ ion, the log K value of EDDP is 15.5, compared with 18.4 for EDTA, 16.2 for EDDA, and 16.3 for EDDPDA (the mixed acetate–propionate ligand). This represents a decrease of 2.9 log K units relative to EDTA and 0.7 log K units relative to EDDA. The trend is consistent across the 3d series: Ni²⁺ (EDDP 9.3 vs. EDTA 16.1, Δ = −6.8), Co²⁺ (EDDP 7.3 vs. EDTA 14.5, Δ = −7.2), and Zn²⁺ (EDDP 7.6 vs. EDTA 14.9, Δ = −7.3). The authors attribute this attenuation to chelate ring enlargement from five-membered (acetate) to six-membered (propionate) rings, which reduces the thermodynamic driving force for metal binding [1].

Coordination chemistry Chelate stability constants Metal sequestration

Comparative Acid Dissociation Constants of N-(2-((1-Carboxyethyl)amino)ethyl)alanine vs. EDTA: Implications for Metal Chelation pH Window

The acid dissociation constants of the target compound (designated EDDP) are pK₁ = 6.87 and pK₂ = 9.60, determined by potentiometric titration at 30°C and μ = 0.10 (KCl) [1]. These values reflect the ionization of the two ammonium protons, as the carboxyl protons are already dissociated under the measurement conditions. In contrast, EDTA has four pKa values: pK₁ = 2.00, pK₂ = 2.67, pK₃ = 6.16, and pK₄ = 10.26, with the first two corresponding to carboxyl dissociation and the latter two to ammonium deprotonation [1]. The substantially higher first dissociation constant of EDDP (pK₁ 6.87 vs. 6.16 for EDTA's first ammonium proton) means that the target compound exists predominantly in its monoprotonated anionic form at near-neutral pH, whereas EDTA is already significantly deprotonated. This alters the conditional stability constants and the pH range over which effective metal chelation occurs.

Acid dissociation constants Speciation Conditional stability

Biodegradability Classification of Secondary-Amine Ethylenediamine Chelators vs. Tertiary-Amine EDTA: Regulatory and Environmental Fate Differentiation

The Sýkora et al. (2001) study on the biodegradability of ethylenediamine-based complexing agents establishes a structure–biodegradability relationship: compounds with tertiary amino groups (EDTA, DTPA, PDTA, HEDTA) are biologically highly stable and do not undergo biodegradation even after 30 days of activated sludge adaptation. In contrast, symmetrically disubstituted ethylenediamine-N,N′-diacetic acid (EDDA), which contains secondary amino groups, belongs already to the group of potentially degradable substances [1]. The target compound, N-(2-((1-Carboxyethyl)amino)ethyl)alanine, likewise possesses secondary amino groups and propionate substituents. The study further documents that susceptibility to biodegradation decreases along the substituent series –COCH₃ > –CH₃ > –C₂H₅ > –CH₂CH₂OH > –CH₂COOH, placing propionate-type substituents (–CH(CH₃)COOH being structurally closer to –CH₃ than to –CH₂COOH) in a more favorable position for biodegradation than the acetate arms of EDTA [1]. Although direct OECD 301 biodegradation data for this specific compound is not available in the open literature, the class-level inference based on nitrogen substitution type and side-chain structure strongly supports its classification as inherently more biodegradable than EDTA.

Biodegradability Environmental fate Green chemistry

Six-Membered vs. Five-Membered Chelate Ring Architecture: Quantified Impact on Metal Ion Affinity Across the First Transition Series

The Courtney 1953 study provides a direct quantitative comparison of the effect of replacing acetate groups with propionate groups on metal-chelate stability. The authors explicitly state that replacement of the acetate groups of ethylenediaminediacetic acid (EDDA) by propionate groups results in a log K decrease of approximately 3–4 units across the divalent metal series [1]. This decrease is attributed to the lower thermodynamic stability of six-membered chelate rings (propionate arms) compared to five-membered chelate rings (acetate arms). The effect is less pronounced for Cu²⁺ (Δlog K ≈ 0.7) and Mg²⁺, demonstrating a metal-ion-dependent attenuation factor. The x-ray crystallographic characterization of the s-cis-[Ni(S,S-eddp)(H₂O)₂] complex by Trifunović et al. (2013) confirms that the six-membered chelate rings adopt a more flexible coordination geometry, with the N₂O₂ donor set producing a distorted octahedral environment that is structurally distinct from the more rigid five-membered ring geometries observed in Ni–EDDA complexes [2].

Chelate ring size effect Structure-activity relationship Coordination chemistry

Enantiopure (S,S)-EDDP as a Chiral Scaffold for Platinum(IV) Anticancer Complexes: In Vitro Cytotoxicity Against Cisplatin-Resistant Cell Lines

The enantiopure (S,S)-form of ethylenediamine-N,N′-di-2-propionic acid has been employed as a chiral N₂O₂ or κ²N,N′ bidentate ligand scaffold for the synthesis of platinum(IV) complexes with in vitro anticancer activity. Kaluđerović et al. (2012) reported that platinum(IV) complexes of the type [PtCl₄(R₂eddp)] (where eddp = ethylenediamine-N,N′-di-2/3-propionate diester) induced caspase-dependent apoptosis in cisplatin-resistant HCT116 colon cancer cells. Against a panel of eight tumor cell lines (CT26CL25, HTC116, SW620, PC3, LNCaP, U251, A375, B16), the Pt(IV) complexes of the i-Pr and i-Bu esters of eddp demonstrated selectivity between tumor cells and normal primary fibroblasts and keratinocytes [1]. In a separate study, Kaluderović et al. (2009) reported that the n-Pr₂eddp·2HCl ligand precursor alone showed no cytotoxicity (IC₅₀ > 125 μM), while its Pt(IV) complex [PtCl₄(n-Pr₂eddp)] achieved IC₅₀ values of 8.6–49 μM across a broad range of cancer cell lines via an apoptotic mechanism, and both Pt(IV) complexes demonstrated the ability to interact with pBR322 plasmid DNA [2].

Medicinal inorganic chemistry Platinum anticancer complexes Cisplatin resistance

N-(2-((1-Carboxyethyl)amino)ethyl)alanine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Controlled Metal Release and Reversible Chelation Workflows in Environmental Remediation

The 2.9 log K unit reduction in Cu²⁺ stability constant relative to EDTA (log K 15.5 vs. 18.4) [1], combined with the compound's favorable secondary-amine biodegradability classification [2], makes it a strategically appropriate chelating agent for soil washing or process-water metal recovery where subsequent biodegradation of the chelator is required. The attenuated metal affinity facilitates metal release during the recovery step, while the six-membered chelate ring architecture provides sufficient pre-recovery sequestration to prevent metal precipitation.

Copper-Selective Separation and Analytical Pre-Concentration

The target compound exhibits disproportionately high Cu²⁺ retention compared to other first-row transition metals: the Δlog K between Cu²⁺ and Ni²⁺ is 6.2 units for the target compound versus only 2.3 units for EDTA [1]. This enhanced Cu²⁺/Ni²⁺ selectivity arises from the six-membered chelate ring's differential impact on metal binding and can be exploited in analytical solid-phase extraction, chromatographic separation, or sensor development where copper-specific chelation is the primary performance criterion.

Stereospecific Ligand Scaffold for Metallodrug Discovery Programs

For research programs developing platinum(IV) or gold(III) anticancer complexes, the enantiopure (S,S)-form of this compound provides a chiral, bifunctional ligand platform with proven in vitro activity against cisplatin-resistant cancer cell lines. The Pt(IV) complex [PtCl₄(n-Pr₂eddp)] achieved IC₅₀ values of 8.6–49 μM with caspase-dependent apoptosis confirmed in HCT116 cells, while the free ligand itself is inactive (IC₅₀ > 125 μM) [3][4]. This substantial activation window (>2.6-fold) and the demonstrated tumor-vs-normal cell selectivity support procurement of the enantiopure compound for medicinal inorganic chemistry workflows.

pH-Gated Chelation for Formulations Requiring Conditional Metal Binding

The target compound's elevated first ammonium pKa (pK₁ = 6.87) relative to EDTA's equivalent ammonium dissociation (pK₃ = 6.16) [1] means that at pH 6.0–6.5, a significantly larger fraction of the ligand remains protonated and chelation-inactive. This pH-gating behavior can be exploited in detergent, personal care, or agricultural formulations where metal sequestration should be triggered only upon reaching neutral-to-alkaline conditions, providing a built-in release mechanism that EDTA cannot offer without additional formulation complexity.

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